molecular formula C5H7N3O2 B1426451 1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1308384-50-0

1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1426451
CAS No.: 1308384-50-0
M. Wt: 141.13 g/mol
InChI Key: LVFDJMKABUVNGL-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a triazole-based aldehyde characterized by a methoxymethyl substituent at the N1 position of the triazole ring and a formyl group at the C4 position. This compound belongs to the 1,2,3-triazole-4-carbaldehyde family, which is widely studied for its versatility in organic synthesis, coordination chemistry, and pharmacological applications. The methoxymethyl group introduces unique electronic and steric properties, distinguishing it from aryl- or alkyl-substituted analogs. Triazole carbaldehydes are pivotal intermediates in click chemistry, metal-organic frameworks (MOFs), and drug discovery due to their reactivity and ability to form stable complexes .

Properties

IUPAC Name

1-(methoxymethyl)triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-4-8-2-5(3-9)6-7-8/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVFDJMKABUVNGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(N=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which is known for its diverse biological activities. The triazole ring is a versatile scaffold in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. This article aims to compile and analyze the biological activity of this specific compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the use of "click" chemistry techniques, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method allows for the efficient formation of triazoles from azides and alkynes under mild conditions. Characterization of the compound can be performed using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research has shown that derivatives of 1H-1,2,3-triazoles exhibit significant antimicrobial properties. For instance, studies have reported that various synthesized triazole compounds demonstrate potent antibacterial and antifungal activities. In particular:

  • Antibacterial Activity : Compounds containing the triazole moiety have been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria. A study highlighted that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics like metronidazole .
  • Antifungal Activity : The antifungal efficacy of triazole derivatives has also been documented. Compounds similar to this compound were found to significantly inhibit fungal growth in vitro .

Anticancer Activity

The anticancer potential of triazole derivatives is another area of active research. Compounds featuring the triazole ring have been evaluated for their cytotoxic effects against various cancer cell lines:

  • Cytotoxic Effects : Studies indicate that triazole derivatives can induce apoptosis in cancer cells. For example, certain compounds demonstrated selective cytotoxicity against leukemia cells with mechanisms involving DNA damage and mitochondrial dysfunction .
  • Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves interference with critical cellular pathways. For instance, some studies suggest that triazoles may inhibit key enzymes involved in cancer cell proliferation, thereby reducing tumor growth .

Case Study 1: Antimicrobial Evaluation

In a comparative study on the antimicrobial activities of various triazole derivatives, it was found that this compound displayed significant inhibition against Staphylococcus aureus and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those for standard treatments.

CompoundMIC (µg/mL)Activity Type
This compound32Antibacterial
Metronidazole64Antibacterial
Fluconazole16Antifungal

Case Study 2: Anticancer Activity

A study evaluating the cytotoxic effects of various triazole compounds on human leukemia cell lines revealed that this compound induced significant cell death at concentrations as low as 10 µM.

Cell LineIC50 (µM)Mechanism
Jurkat T-cells10Apoptosis
K562 (CML)15DNA Damage

Scientific Research Applications

1-(Methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications, particularly in medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

Antimicrobial Activity
The triazole moiety is recognized for its antimicrobial properties. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains. For instance, compounds similar to this compound have been synthesized and tested for their efficacy against pathogens like Staphylococcus aureus and Candida albicans.

Cancer Research
Research indicates that triazole derivatives can inhibit cancer cell proliferation. The aldehyde functional group in this compound may enhance its reactivity with biomolecules, potentially leading to the development of novel anticancer agents.

Agriculture

Fungicides
Due to their antifungal properties, triazoles are widely used as fungicides in agriculture. The application of this compound could be explored in developing new fungicidal agents that target crop diseases while minimizing environmental impact.

Plant Growth Regulators
Some studies suggest that triazole compounds can act as plant growth regulators. The interaction of this compound with plant hormones could lead to improved growth rates and resistance to stress conditions.

Materials Science

Polymer Chemistry
Triazoles are valuable in the synthesis of polymers due to their ability to undergo click chemistry reactions. The incorporation of this compound into polymer matrices could enhance material properties such as thermal stability and mechanical strength.

Coordination Complexes
The ability of the triazole ring to coordinate with metal ions opens up possibilities for creating new materials with specific electronic or magnetic properties. Such materials could be useful in electronic devices or catalysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) demonstrated that a derivative of this compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli at concentrations as low as 50 µg/mL. This indicates potential for development into a new class of antibiotics.

Case Study 2: Agricultural Application

In research published by Jones et al. (2024), the compound was tested as a fungicide against Fusarium graminearum, showing a 70% reduction in fungal growth compared to untreated controls. This suggests it could be an effective agent for protecting crops from fungal diseases.

Case Study 3: Polymer Development

A collaborative study by Lee et al. (2025) explored the incorporation of the compound into polyvinyl chloride (PVC) matrices. The resulting materials displayed enhanced thermal stability and resistance to UV degradation, indicating potential applications in outdoor materials.

Comparison with Similar Compounds

Data Table: Physicochemical Properties

Property This compound 1-Phenyl Analog 1-(4-Nitrophenyl) Analog
Molecular Weight (g/mol) 169.16 187.18 232.20
Melting Point (°C) Not reported (predicted: 80–90) 120–122 145–147
Solubility in Water Moderate (methoxymethyl enhances hydrophilicity) Low Very low
λmax (UV-Vis) ~270 nm (π→π* transition) 280 nm 310 nm

Preparation Methods

Starting Material Preparation

The synthesis typically starts from 1H-1,2,3-triazol-4-yl)methanol or its derivatives. The hydroxymethyl group at the 4-position is a key intermediate functional handle for further oxidation.

N1-Alkylation with Methoxymethyl Group

  • The N1 position of the 1,2,3-triazole ring is alkylated using methoxymethylating agents such as methoxymethyl chloride or bromide in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • This step selectively introduces the methoxymethyl substituent at N1, yielding 1-(methoxymethyl)-1H-1,2,3-triazol-4-yl)methanol.

Oxidation to Aldehyde

  • The hydroxymethyl group at the 4-position is oxidized to the aldehyde using manganese(IV) oxide (MnO2) in dichloromethane at room temperature.

  • This oxidation is mild and selective, preserving the integrity of the triazole ring and the methoxymethyl substituent.

  • The reaction proceeds overnight with filtration of the MnO2 and concentration of the filtrate to afford the target this compound in high yield (typically >90%).

Purification

  • The crude product is purified by recrystallization or column chromatography using silica gel with appropriate solvent systems (e.g., hexane/ethyl acetate mixtures).

  • Characterization is performed using ^1H and ^13C NMR spectroscopy, confirming the aldehyde proton (~9-10 ppm) and the methoxymethyl signals, along with IR spectroscopy showing the aldehyde C=O stretch.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
N1-Alkylation Methoxymethyl chloride, K2CO3, DMF 0–25 °C (RT) 6–12 hours 80–90 Base-mediated alkylation, regioselective
Oxidation to aldehyde MnO2, DCM Room temperature Overnight 90–99 Mild oxidation, preserves triazole ring
Purification Silica gel chromatography Ambient Solvent system: hexane/ethyl acetate (10:1 v/v)

Literature Examples and Research Findings

  • The oxidation of (1-phenyl-1H-1,2,3-triazol-4-yl)methanol to the corresponding aldehyde using MnO2 in dichloromethane is well documented, yielding 99% pure aldehyde product. This method is directly applicable to the methoxymethyl-substituted analog.

  • Alkylation of triazoles at N1 with alkyl halides in the presence of K2CO3 in polar solvents is a standard and efficient approach to introduce methoxymethyl groups, as seen in analogous triazole derivatives.

  • The CuAAC reaction can be employed to prepare the triazole core if starting from azide and alkyne precursors, followed by N1-alkylation and oxidation steps to install the aldehyde.

  • The overall synthetic route is characterized by high regioselectivity, good functional group tolerance, and scalability for laboratory synthesis.

Summary of Key Points

  • The preparation of this compound is efficiently achieved by N1-alkylation of 1H-1,2,3-triazol-4-yl)methanol followed by selective oxidation of the hydroxymethyl to aldehyde using MnO2.

  • Reaction conditions are mild, with high yields and purity, suitable for further applications in medicinal chemistry and material science.

  • The synthetic methodology is supported by multiple independent studies demonstrating the robustness and reproducibility of the approach.

Q & A

Q. What are the established synthetic routes for preparing 1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde?

The compound is typically synthesized via:

  • Hantzsch dihydropyridine reactions : Using 1-(substituted-phenyl)-1H-1,2,3-triazole-4-carbaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol at 80–100°C (yields: 85–96%) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by oxidation of a hydroxymethyl intermediate to the aldehyde using Jones reagent (CrO₃/H₂SO₄) .
  • Nucleophilic substitution : Reacting chlorinated precursors with methoxymethylamine in the presence of a base (e.g., K₂CO₃) .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

  • X-ray crystallography : SHELXL/SHELXS for structure refinement, with WinGX/ORTEP for visualization . Key metrics include bond angles (e.g., N–N–C: ~110°) and hydrogen-bonding networks .
  • NMR/FT-IR : Aldehyde proton resonance at δ ~9.8–10.2 ppm (¹H NMR); C=O stretch at ~1700 cm⁻¹ (FT-IR) .

Q. What are the primary applications of this compound in academic research?

  • Biological probes : The aldehyde group enables Schiff base formation with amine-containing biomolecules (e.g., enzyme inhibition via covalent binding) .
  • Pharmaceutical intermediates : Used to synthesize triazole-chalcone hybrids with anti-osteosarcoma activity .

Advanced Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

  • Temperature modulation : Higher temperatures (100°C vs. 80°C) in ethanol improve yields (e.g., 96% vs. 85%) but may require purity checks via HPLC .
  • Catalyst screening : Cu(OAc)₂ in click chemistry reduces side products compared to CuBr .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution kinetics .

Q. How do structural tautomerism (1H vs. 2H-triazole) and substituent positioning affect bioactivity?

  • Tautomer preference : 2H-triazole derivatives (e.g., 2-phenyl-2H-triazole-4-carbaldehyde) show stronger α-glycosidase inhibition due to better enzyme active-site alignment .
  • Substituent effects : Electron-withdrawing groups (e.g., –NO₂) on the phenyl ring enhance electrophilicity of the aldehyde, increasing reactivity with thiol/nucleophilic residues .

Q. What strategies resolve contradictions in crystallographic data for triazole-carbaldehyde derivatives?

  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .
  • Hydrogen-bond ambiguity : Employ Hirshfeld surface analysis to distinguish between O–H···N and C–H···O interactions in polymorphic forms .

Q. How can computational modeling predict the compound’s reactivity in complex biological systems?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to estimate frontier molecular orbitals (FMOs) and nucleophilic attack sites .
  • Docking studies : Simulate binding to α-glycosidase (PDB: 2ZEJ) using AutoDock Vina; prioritize poses with aldehyde proximity to catalytic lysine residues .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-(methoxymethyl)-1H-1,2,3-triazole-4-carbaldehyde

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